molecular formula C11H12N2O B2445986 3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone CAS No. 2380041-38-1

3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone

Cat. No. B2445986
CAS RN: 2380041-38-1
M. Wt: 188.23
InChI Key: RAALQPAUTRBXNG-UHFFFAOYSA-N
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Description

3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone is a chemical compound that belongs to the family of pyridine derivatives. It has gained significant attention in scientific research due to its potential application in the development of new drugs.

Mechanism of Action

The mechanism of action of 3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone is not fully understood. However, studies have shown that it interacts with various molecular targets, including enzymes and receptors, to exert its pharmacological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and histone deacetylase, which are involved in the inflammatory response and cancer progression, respectively.
Biochemical and Physiological Effects
3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. Additionally, it has been found to induce apoptosis in cancer cells and inhibit their proliferation. Moreover, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone in lab experiments include its high potency and selectivity towards its molecular targets, as well as its low toxicity. However, its limitations include its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone. These include:
1. Investigation of its potential use in the treatment of viral infections, such as COVID-19.
2. Development of novel drug delivery systems to improve its solubility and bioavailability.
3. Investigation of its potential use in the treatment of other neurological disorders, such as Huntington's disease.
4. Investigation of its potential use in combination with other drugs to enhance its pharmacological effects.
5. Investigation of its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis.
Conclusion
In conclusion, 3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone is a promising chemical compound that has potential applications in drug development. Its synthesis method has been optimized, and it has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Its mechanism of action is not fully understood, but it interacts with various molecular targets to exert its effects. It has several advantages and limitations for lab experiments, and there are several future directions for its research.

Synthesis Methods

The synthesis of 3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone involves the reaction between 4-pyridinecarboxaldehyde and 3,4-dihydropyridin-2(1H)-one in the presence of a catalyst. This method has been optimized by various researchers to improve the yield and purity of the final product.

Scientific Research Applications

3,6-Dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone has been extensively studied for its potential application in drug development. It has been found to exhibit various pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-yl(pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11(10-4-6-12-7-5-10)13-8-2-1-3-9-13/h1-2,4-7H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAALQPAUTRBXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,2,3,6-Tetrahydropyridine-1-carbonyl)pyridine

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